

# A Technical Guide to the Discovery and Isolation of Heparin-Derived Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Heparin, a highly sulfated glycosaminoglycan, has been a cornerstone of anticoagulant therapy for over a century.[1] Its complex structure, composed of repeating disaccharide units, is central to its biological activity. The isolation and characterization of these constituent disaccharides have been pivotal in understanding heparin's mechanism of action and in the development of low-molecular-weight heparins (LMWHs). This guide provides an in-depth overview of the historical context, isolation methodologies, and analytical techniques pertinent to heparinderived disaccharides, tailored for professionals in biomedical research and pharmaceutical development.

# Historical Perspective: From Discovery to Structural Elucidation

The journey of heparin began in 1916 with its discovery by Jay McLean, a medical student at Johns Hopkins University, who initially isolated a fat-soluble anticoagulant from canine liver tissue.[2][3] The term "heparin" was coined in 1918 by his mentor, William Henry Howell, referencing its liver origin.[2][3] Early preparations were impure and toxic, limiting their clinical application.[4] It wasn't until the 1930s that significant advancements were made. Erik Jorpes at the Karolinska Institutet elucidated heparin's polysaccharide nature in 1935, and shortly



after, techniques for producing safer, non-toxic heparin were perfected, paving the way for its first human trials in May 1935.[2][3]

The complex structure of heparin, a polymer of repeating disaccharide units, posed a significant analytical challenge. It is composed of 1-4 linked uronic acid (either  $\alpha$ -L-iduronic acid or  $\beta$ -D-glucuronic acid) and D-glucosamine residues with variable sulfation.[5][6] The elucidation of this structure was a gradual process. Key milestones include:

- 1928: Howell identified one of the sugar components as a uronic acid.[7]
- 1935-36: Sune Bergstrom identified glucosamine as the second major component.[7]
- 1950: Jopes demonstrated that the glucosamine was primarily N-sulfated.[7]
- 1962-68: The major uronic acid was confirmed to be L-iduronic acid, largely through the use of NMR spectroscopy.[7]

The understanding that heparin's anticoagulant activity is mediated through its interaction with antithrombin III (AT) was a major breakthrough.[1] In the early 1980s, a specific pentasaccharide sequence within the heparin chain was identified as the crucial binding site for AT, a discovery that revolutionized the field and spurred the development of LMWHs.[6]

# Isolation of Heparin-Derived Disaccharides: Methodologies and Protocols

The structural analysis of heparin at a molecular level necessitates its depolymerization into smaller, more manageable oligosaccharide fragments, primarily disaccharides.[5] This is achieved through either enzymatic or chemical cleavage methods.

## **Enzymatic Depolymerization**

Enzymatic digestion using heparin lyases (also known as heparinases) is a widely used method for the controlled depolymerization of heparin. These enzymes, typically derived from Flavobacterium heparinum, cleave the glycosidic linkages between glucosamine and uronic acid residues via a  $\beta$ -elimination mechanism.[5] Different heparin lyases exhibit distinct substrate specificities, allowing for targeted cleavage.

### Foundational & Exploratory





Experimental Protocol: Enzymatic Digestion of Heparin with Heparinase I, II, and III

Objective: To depolymerize unfractionated heparin (UFH) into its constituent disaccharides for subsequent analysis.

#### Materials:

- Unfractionated Heparin (pharmaceutical grade)
- Heparinase I from Flavobacterium heparinum
- Heparinase II from Flavobacterium heparinum
- Heparinase III from Flavobacterium heparinum
- Sodium acetate buffer (pH 7.0)
- Calcium acetate
- Deionized water
- Centrifugal filters (e.g., 3 kDa MWCO)

#### Procedure:

- Sample Preparation: Prepare a solution of heparin at a concentration of 10 mg/mL in sodium acetate buffer containing 2 mM calcium acetate.
- Enzyme Addition: Add a mixture of Heparinase I, II, and III to the heparin solution. A typical enzyme concentration is 0.1 mIU of each enzyme per mg of heparin.
- Incubation: Incubate the reaction mixture at 37°C for 24 hours. To monitor the completion of the digestion, an aliquot can be taken at different time points and analyzed by gel electrophoresis or HPLC.
- Enzyme Inactivation: Inactivate the enzymes by heating the solution at 100°C for 5 minutes.



- Product Recovery: Centrifuge the reaction mixture through a 3 kDa molecular weight cutoff filter to remove the enzymes. The filtrate contains the heparin-derived disaccharides and smaller oligosaccharides.
- Lyophilization: The filtrate can be lyophilized to obtain the disaccharide mixture as a dry powder, which can be stored at -20°C for further analysis.

### **Chemical Depolymerization**

Chemical methods offer an alternative to enzymatic digestion for heparin depolymerization. Nitrous acid depolymerization is a common technique that specifically cleaves the glycosidic linkage of N-sulfated glucosamine residues. Other chemical methods include alkaline treatment and oxidative fragmentation using agents like hydrogen peroxide.[5][8]

Experimental Protocol: Nitrous Acid Depolymerization of Heparin

Objective: To selectively cleave heparin at N-sulfated glucosamine residues.

#### Materials:

- Unfractionated Heparin
- Sodium nitrite (NaNO<sub>2</sub>)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Deionized water

#### Procedure:

- Sample Preparation: Dissolve heparin in deionized water to a concentration of 20 mg/mL.
- Reaction Initiation: Cool the heparin solution to 4°C in an ice bath. Add an equal volume of freshly prepared 0.5 M sodium nitrite solution, followed by the dropwise addition of 0.5 M HCI to adjust the pH to approximately 1.5.



- Reaction: Maintain the reaction at 4°C for 10 minutes with gentle stirring. The reaction time can be adjusted to control the extent of depolymerization.
- Neutralization: Stop the reaction by adding 1 M NaOH to neutralize the solution to pH 7.0.
- Desalting: The resulting oligosaccharide mixture can be desalted using size-exclusion chromatography (e.g., a Sephadex G-10 column).
- Lyophilization: The desalted fractions containing the oligosaccharides are pooled and lyophilized.

# **Purification and Analysis of Heparin Disaccharides**

Following depolymerization, the resulting mixture of disaccharides needs to be separated and analyzed. High-performance liquid chromatography (HPLC) is the cornerstone technique for this purpose.

Strong Anion-Exchange (SAX) HPLC is particularly effective for separating the highly negatively charged heparin disaccharides based on their sulfation patterns.[5]

Experimental Protocol: SAX-HPLC Analysis of Heparin Disaccharides

Objective: To separate and quantify the different disaccharide species produced from heparin depolymerization.

#### Materials:

- Lyophilized heparin disaccharide mixture
- Heparin disaccharide standards
- Mobile Phase A: Sodium chloride solution (e.g., 10 mM NaCl in water, pH 3.5)
- Mobile Phase B: High concentration sodium chloride solution (e.g., 2 M NaCl in water, pH
  3.5)
- SAX-HPLC column



#### Procedure:

- Sample Preparation: Reconstitute the lyophilized disaccharide mixture in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
- HPLC System Setup: Equilibrate the SAX column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).
- Injection: Inject a known volume of the sample (e.g., 20 μL) onto the column.
- Gradient Elution: Elute the disaccharides using a linear gradient of increasing salt concentration (e.g., from 0% to 100% Mobile Phase B over 60 minutes).
- Detection: Monitor the column effluent using a UV detector at 232 nm (the wavelength at which the unsaturated uronic acid formed during enzymatic cleavage absorbs light).
- Quantification: Identify and quantify the individual disaccharide peaks by comparing their retention times and peak areas to those of known heparin disaccharide standards.

## **Quantitative Data and Characterization**

The precise composition of disaccharides obtained from heparin can vary depending on the source of the heparin (e.g., porcine intestinal mucosa, bovine lung) and the method of depolymerization.[9] The table below summarizes typical disaccharide compositions obtained from porcine heparin.



| Disaccharide Abbreviation | Structure                                                              | Typical Abundance (%) in<br>Porcine Heparin |
|---------------------------|------------------------------------------------------------------------|---------------------------------------------|
| ΔUA-GlcNAc                | Δ4,5-unsaturated uronic acid -<br>N-acetylglucosamine                  | 5 - 10                                      |
| ΔUA-GlcNS                 | Δ4,5-unsaturated uronic acid -<br>N-sulfoglucosamine                   | 10 - 15                                     |
| ΔUA-GlcNAc(6S)            | Δ4,5-unsaturated uronic acid -<br>6-O-sulfo-N-acetylglucosamine        | 2 - 5                                       |
| ΔUA-GlcNS(6S)             | Δ4,5-unsaturated uronic acid -<br>6-O-sulfo-N-sulfoglucosamine         | 15 - 20                                     |
| ΔUA(2S)-GlcNAc            | 2-O-sulfo-Δ4,5-unsaturated uronic acid - N-acetylglucosamine           | 1 - 3                                       |
| ΔUA(2S)-GlcNS             | 2-O-sulfo-Δ4,5-unsaturated uronic acid - N-sulfoglucosamine            | 10 - 15                                     |
| ΔUA(2S)-GlcNAc(6S)        | 2-O-sulfo-Δ4,5-unsaturated uronic acid - 6-O-sulfo-N-acetylglucosamine | < 1                                         |
| ΔUA(2S)-GIcNS(6S)         | 2-O-sulfo-Δ4,5-unsaturated uronic acid - 6-O-sulfo-N-sulfoglucosamine  | 30 - 40                                     |

Data are approximate and can vary between batches and analytical methods.

Further characterization of the isolated disaccharides is typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and sulfation patterns.[5]

# Visualizing Workflows and Pathways Experimental Workflow



The following diagram illustrates the general workflow for the isolation and analysis of heparinderived disaccharides.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Heparin: Past, Present, and Future PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heparin Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Pioneers of Heparin | MDedge [mdedge.com]
- 5. Analysis and characterization of heparin impurities PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heparin and Heparan Sulfate: Analyzing Structure and Microheterogeneity PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heparin: History | Pilgaard Solutions [pilgaardpolymers.com]
- 8. US4981955A Depolymerization method of heparin Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and Isolation of Heparin-Derived Disaccharides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144925#discovery-and-isolation-of-heparin-derived-disaccharides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com